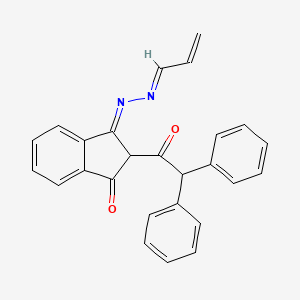
Acrolein,daih derivative
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The preparation of Acrolein, DAIH derivative involves synthetic routes that include the reaction of acrolein with hydrazones. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction .
化学反応の分析
Acrolein, DAIH derivative undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
Acrolein, DAIH derivative has several scientific research applications:
作用機序
The mechanism of action of Acrolein, DAIH derivative involves its reactivity with cellular nucleophiles, leading to the formation of adducts with proteins and DNA . This reactivity can result in oxidative stress, mitochondrial dysfunction, and cellular damage . The compound’s effects are mediated through pathways involving oxidative stress and inflammation .
類似化合物との比較
Acrolein, DAIH derivative is unique in its structure and reactivity compared to other similar compounds. Some similar compounds include:
Acrolein: A simpler aldehyde with high reactivity and toxicity.
2-Propenal: Another unsaturated aldehyde with similar chemical properties.
Hydrazones: Compounds that share the hydrazone functional group but differ in their specific structures and reactivities.
The uniqueness of Acrolein, DAIH derivative lies in its specific structure, which allows for targeted reactions and applications in various fields .
特性
分子式 |
C26H20N2O2 |
|---|---|
分子量 |
392.4 g/mol |
IUPAC名 |
(3E)-2-(2,2-diphenylacetyl)-3-[(E)-prop-2-enylidenehydrazinylidene]inden-1-one |
InChI |
InChI=1S/C26H20N2O2/c1-2-17-27-28-24-20-15-9-10-16-21(20)25(29)23(24)26(30)22(18-11-5-3-6-12-18)19-13-7-4-8-14-19/h2-17,22-23H,1H2/b27-17+,28-24- |
InChIキー |
DZDKTKPIBKYPSR-YACXLVKKSA-N |
異性体SMILES |
C=C/C=N/N=C/1\C(C(=O)C2=CC=CC=C21)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
正規SMILES |
C=CC=NN=C1C(C(=O)C2=CC=CC=C21)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


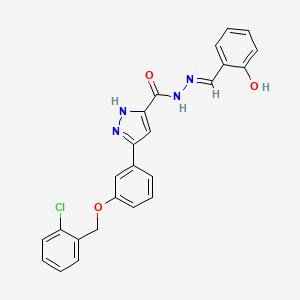
![5-(2-furyl)-4-({(E)-[4-(pentyloxy)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B12058455.png)
![N-(2-bromophenyl)-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12058462.png)
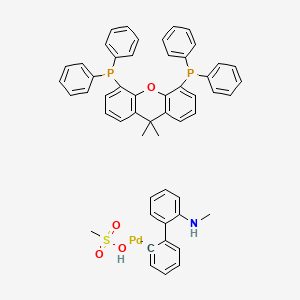

![8-Chloro-7-[2-(4-ethylphenyl)-2-oxoethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B12058483.png)
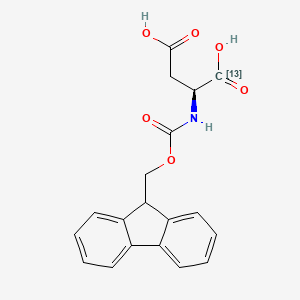
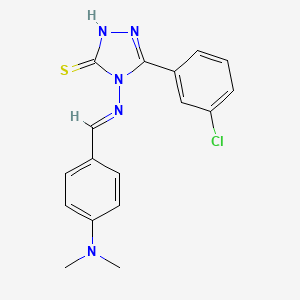
![3-[(1-{[2-(4-Hydroxyphenyl)-1-[(4-methyl-2-oxochromen-7-yl)carbamoyl]ethyl]carbamoyl}-3-methylbutyl)carbamoyl]propanoic acid](/img/structure/B12058490.png)

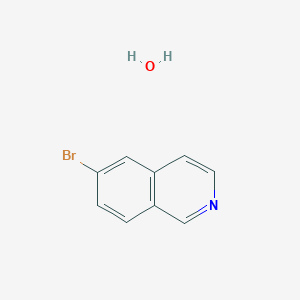
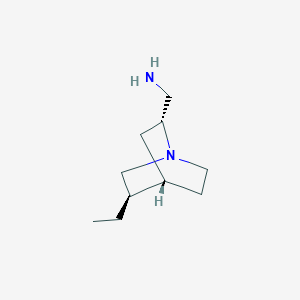
![Rel-((1R,2R,3R,4S)-bicyclo[2.2.2]oct-5-ene-2,3-diyl)dimethanol](/img/structure/B12058522.png)
![1-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-(5-[(2-isopropyl-5-methylphenoxy)methyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-YL)ethanone](/img/structure/B12058524.png)
